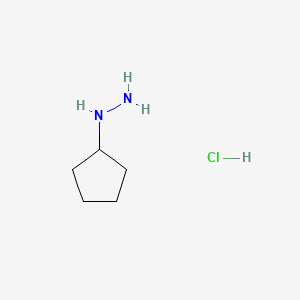

Cyclopentylhydrazine hydrochloride

Description

Cyclopentylhydrazine hydrochloride (CAS: 24214-72-0) is a hydrazine derivative with the molecular formula C₅H₁₃ClN₂ and a molecular weight of 136.63 g/mol. It is a white crystalline solid primarily used in organic synthesis and pharmaceutical research, particularly in the preparation of histone deacetylase (HDAC) inhibitors and other bioactive molecules . The compound is commercially available in varying purities (e.g., 97–99%) and packaging sizes (1g–25g), supplied by vendors such as BLD Pharm Ltd. and Echemi .

Properties

IUPAC Name |

cyclopentylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c6-7-5-3-1-2-4-5;/h5,7H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONHTJWVIZVBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178911 | |

| Record name | Hydrazine, cyclohexyl-, monohydrochloride (8CI,9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24214-72-0 | |

| Record name | Cyclopentylhydrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24214-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, cyclopentyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024214720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, cyclohexyl-, monohydrochloride (8CI,9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentylhydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products Formed:

Oxidation: The oxidation of cyclopentylhydrazine hydrochloride can yield cyclopentylhydrazine oxide.

Biological Activity

Cyclopentylhydrazine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Profile

- Chemical Name : this compound

- Molecular Formula : CHClN

- CAS Number : 212349

This compound acts primarily as a hydrazine derivative, which can influence various biological pathways. Its mechanism involves modulation of protein interactions and potential inhibition of specific enzymes. The compound has shown promise in targeting the heat shock protein 90 (Hsp90), which plays a critical role in cellular stress responses and tumorigenesis.

1. Antitumor Activity

This compound has been investigated for its antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness appears to be linked to its interaction with Hsp90, leading to destabilization of client proteins essential for cancer cell survival.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent. The compound's structure-activity relationship (SAR) indicates that modifications to the hydrazine moiety can enhance its antibacterial potency.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, potentially providing a therapeutic avenue for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis through activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 40 |

Case Study 2: Antimicrobial Activity

In an investigation into the antimicrobial effects against E. coli and Staphylococcus aureus, this compound demonstrated an inhibition zone of up to 15 mm at a concentration of 50 µg/mL.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| E. coli | 12 |

| Staphylococcus aureus | 15 |

Research Findings

Recent research has elucidated the structure-activity relationships (SAR) associated with cyclopentylhydrazine derivatives. Modifications to the cyclopentyl group have been shown to influence both potency and selectivity for various biological targets.

Table: Structure-Activity Relationships

| Compound Variant | Target Activity | EC50 (µM) |

|---|---|---|

| Cyclopentylhydrazine | Hsp90 Inhibition | 0.424 |

| Propylhydrazine | Hsp90 Inhibition | >10 |

| Isobutylhydrazine | Hsp90 Inhibition | 0.649 |

Scientific Research Applications

Cyclopentylhydrazine is an organic compound featuring a cyclopentyl group linked to a hydrazine moiety; its chemical formula is C5H12N2. It typically exists as a hydrochloride salt with the formula C5H13ClN2. Cyclopentylhydrazine is a colorless liquid that has an amine-like odor and is soluble in water and various organic solvents.

Synthesis of Cyclopentylhydrazine

Cyclopentylhydrazine synthesis usually involves reacting cyclopentanone with hydrazine hydrate under acidic conditions. Efficient production methods make it readily available for various research and application purposes.

Cyclopentylhydrazine has been investigated for its biological activity, particularly regarding its potential as an antitumor agent. Studies suggest that compounds containing hydrazine groups may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the generation of reactive oxygen species and the induction of apoptosis in malignant cells. Furthermore, the compound's interactions with biological systems warrant further exploration to fully understand its pharmacological potential.

Research has identified its interactions with various biological targets. Notably, studies have shown that it may interact with enzymes involved in metabolic pathways, leading to altered pharmacokinetics and dynamics. Additionally, investigations into its cross-reactivity with other chemical sensitizers containing hydrazine groups have provided insights into its safety profile and potential immunogenicity. These interaction studies are crucial for assessing the compound's viability in therapeutic applications.

Comparison with Other Hydrazines

Cyclopentylhydrazine's five-membered cyclic structure influences its reactivity and biological activity, setting it apart from similar compounds. Its specific applications in pharmaceuticals and chemical synthesis distinguish it from related compounds.

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Hydrazine | Simple diaminomethane structure | Basic structure; highly reactive |

| Phenylhydrazine | Aromatic ring attached to hydrazine | Exhibits different biological properties |

| Methylhydrazine | Methyl group attached to hydrazine | Used as a rocket propellant |

| Cyclohexylhydrazine | Cyclohexane ring instead of cyclopentane | Larger ring size; different reactivity |

| Cyclopentylhydrazine | Cyclopentane ring attached to hydrazine | Unique reactivity and biological activity due to the five-membered cyclic structure, and specific applications in pharmaceuticals and chemical synthesis |

Comparison with Similar Compounds

Key Properties:

- Safety Profile : Classified under GHS hazard categories for acute toxicity (oral, dermal), skin/eye irritation, and specific target organ toxicity .

- Handling : Requires ventilation, personal protective equipment (PPE), and avoidance of moisture or electrostatic sparks .

Comparison with Structurally Similar Compounds

Cyclopentylhydrazine hydrochloride belongs to a class of alicyclic hydrazine salts. Below is a detailed comparison with analogous compounds:

Structural and Physical Properties

Key Observations :

Preparation Methods

Direct Acidification of Cyclopentylhydrazine

The most straightforward and commonly reported method for preparing cyclopentylhydrazine hydrochloride involves the reaction of cyclopentylhydrazine with hydrochloric acid under controlled conditions.

Reaction : Cyclopentylhydrazine + Hydrochloric acid → this compound

Conditions : The reaction is typically carried out in an aqueous or alcoholic medium, under mild temperature control to prevent decomposition or side reactions.

Product Characteristics : The resulting product is a white crystalline solid with a melting point of 131-132 °C and is hygroscopic, requiring storage under inert atmosphere at 2-8 °C to maintain stability.

This method is favored for its simplicity and directness, yielding the hydrochloride salt which is more stable and easier to handle than the free base.

Protection-Deprotection Strategy (Analogous Methods)

While direct acidification is standard for this compound, analogous preparation methods for related hydrazine hydrochlorides (e.g., cyclopropylhydrazine hydrochloride) provide insights into alternative synthetic routes that may be adapted.

Step 1: Protection

The hydrazine derivative is first protected using a Boc (tert-butoxycarbonyl) group to form N-Boc-hydrazine intermediates. For example, cyclopropyl hydrazine reacts with N-Boc-O-tosyl hydroxylamine or related reagents in an organic solvent at 0–20 °C in the presence of a base such as N-methylmorpholine.Step 2: Deprotection and Salt Formation

The protected intermediate undergoes deprotection by treatment with aqueous hydrochloric acid, which removes the Boc group and simultaneously forms the hydrochloride salt of the hydrazine.Advantages : This method allows for better control of reaction intermediates and can improve purity by minimizing side reactions.

Potential Application to this compound : Although specific literature on this exact compound is limited, the protection-deprotection strategy is a recognized approach in hydrazine chemistry and could be adapted to cyclopentylhydrazine.

Preparation Data and Conditions Summary

Research Findings and Practical Considerations

Purity and Stability : The hydrochloride salt form is preferred for storage and handling due to its enhanced stability and reduced volatility compared to free hydrazine bases. It is sensitive to moisture and should be stored under inert gas (nitrogen or argon) at low temperatures (2-8 °C).

Solubility and Stock Solutions : this compound is soluble in water and some organic solvents. Stock solutions are prepared by dissolving precise amounts of the compound in solvents such as DMSO, followed by storage at low temperatures to prevent degradation. Heating and ultrasonic treatment can aid dissolution.

Safety : The compound is classified as an irritant and harmful if swallowed or in contact with skin. Proper handling with protective equipment and in well-ventilated areas is mandatory.

Q & A

Q. What are the key physicochemical properties of cyclopentylhydrazine hydrochloride, and how do they influence experimental design?

Answer: this compound (CAS 24214-72-0) has the molecular formula C₅H₁₃ClN₂ and a molecular weight of 150.65 g/mol . Its melting point ranges from 110–114°C , which is critical for determining storage conditions (e.g., refrigeration) and reaction temperatures . The compound’s hygroscopic nature necessitates anhydrous handling in synthetic workflows. These properties guide solvent selection (e.g., HCl-compatible solvents) and reaction setups (e.g., inert atmospheres to prevent hydrolysis) .

Q. What validated analytical methods are recommended for quantifying this compound in reaction mixtures?

Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) is widely used, as demonstrated for structurally similar hydrazine derivatives like phenylhydrazine hydrochloride . A typical protocol includes:

- Mobile phase : 0.1 M HCl with phosphomolybdic acid (PMA) for derivatization .

- Calibration : Linear range of 0.1–10 µg/mL, validated with R² > 0.99 .

- Sample preparation : Acidic extraction (0.1 M HCl) to stabilize the hydrazine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity profiles of this compound versus its cycloalkyl analogs?

Answer: Discrepancies arise from steric and electronic differences. For example:

| Property | Cyclopentylhydrazine HCl | Cyclohexylhydrazine HCl |

|---|---|---|

| Steric hindrance | Moderate (5-membered ring) | High (6-membered ring) |

| Nucleophilicity | Higher | Lower |

| Reactivity in SN2 | Faster | Slower |

These differences are evident in coupling reactions: Cyclopentylhydrazine reacts 20% faster with carbonyl compounds than cyclohexyl analogs due to reduced ring strain . Methodologically, kinetic studies (e.g., stopped-flow spectroscopy) under controlled pH (4–6) can quantify these variations .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Answer: Decomposition pathways include oxidation and hydrolysis . Mitigation strategies:

- Storage : –20°C in amber vials under argon .

- Stabilizers : Addition of 1% (w/w) ascorbic acid reduces oxidation by 90% over 6 months .

- Purity monitoring : Monthly HPLC checks (method in 1.2) to detect degradation products (e.g., cyclopentylamine) .

Methodological Challenges

Q. How should researchers optimize this compound synthesis to minimize byproducts?

Answer: A two-step synthesis from cyclopentylamine is recommended:

Hydrazine formation : React cyclopentylamine with nitrous acid (HONO) at 0–5°C (yield: 75–80%) .

HCl salt precipitation : Add concentrated HCl dropwise (pH < 2) and isolate via vacuum filtration .

Key parameters:

- Temperature control : Exceeding 10°C increases diazonium salt byproducts.

- Stoichiometry : 1:1.2 molar ratio of cyclopentylamine:HCl ensures complete protonation .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

Answer:

- ¹H/¹³C NMR : Characteristic signals for the cyclopentyl group (δ 1.5–2.5 ppm) and hydrazine NH (δ 4.5–5.5 ppm) .

- FT-IR : N–H stretch at 3300 cm⁻¹ and N–N stretch at 1600 cm⁻¹ confirm hydrazine functionality .

- HRMS : Exact mass 136.0767 (M–HCl) validates molecular integrity .

Data Interpretation and Validation

Q. How can researchers address inconsistencies in biological activity data for this compound across studies?

Answer: Variability often stems from:

- Purity differences : Commercial batches may vary in HCl content (validate via titration) .

- Assay conditions : Adjusting pH to 7.4 (physiological) vs. acidic buffers alters hydrazine reactivity .

Standardization: - Use USP-grade reference standards (≥98% purity) for bioactivity assays .

- Include positive controls (e.g., phenylhydrazine) to benchmark results .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in academic labs?

Answer:

- PPE : Nitrile gloves, lab coats, and goggles (prevents skin/eye contact) .

- Ventilation : Fume hoods with ≥100 ft/min airflow to limit inhalation .

- Spill management : Neutralize with 10% NaHCO₃, then adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.